Xanthoangelol

Vue d'ensemble

Description

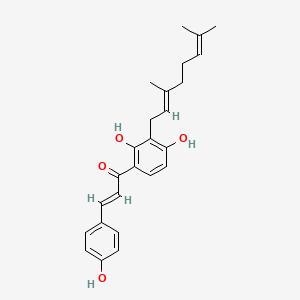

Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antibactériennes et anticancéreuses . La xanthoangelol se caractérise par sa structure unique, qui comprend un squelette de chalcone avec des groupes prényles attachés, contribuant à sa puissante bioactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la xanthoangelol implique généralement la réaction de condensation de Claisen-Schmidt. Cette réaction est catalysée par une alkali aqueuse-alcoolique, telle que l'hydroxyde de sodium, et implique la condensation de dérivés d'acétophénone et de benzaldéhyde . La réaction peut être effectuée à des températures élevées (environ 50°C) pendant 12 à 15 heures ou à température ambiante pendant une semaine .

Méthodes de production industrielle

La production industrielle de la this compound peut être réalisée par extraction des racines d'Angelica keiskei. Les racines sont séchées et soumises à une extraction par solvant, suivie de processus de purification tels que la chromatographie sur colonne pour isoler la this compound .

Analyse Des Réactions Chimiques

Types de réactions

La xanthoangelol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la this compound comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction . Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la formation du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound comprennent les quinones, les dihydrochalcones et divers dérivés substitués. Ces produits ont été étudiés pour leurs activités biologiques améliorées .

Applications de la recherche scientifique

Chimie : La this compound sert d'intermédiaire précieux dans la synthèse d'autres composés bioactifs.

Médecine : La this compound présente des propriétés anticancéreuses en induisant l'apoptose dans les cellules cancéreuses et en inhibant la métastase.

Mécanisme d'action

La this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Induction de l'apoptose : La this compound induit l'apoptose dans les cellules cancéreuses en générant des espèces réactives de l'oxygène et en régulant à la baisse les protéines antioxydantes.

Effets anti-inflammatoires : Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant ainsi l'inflammation.

Activité antibactérienne : La this compound cible les histidine kinases bactériennes, inhibant leur activité et empêchant la virulence bactérienne.

Applications De Recherche Scientifique

Antitumor Properties

Xanthoangelol has been extensively studied for its antitumor effects, particularly in human hepatocellular carcinoma (HCC). Research indicates that this compound inhibits the proliferation of HCC cells and induces apoptosis through mechanisms involving endoplasmic reticulum stress and autophagy.

- Mechanism of Action : this compound activates the JNK/c-jun pathway, leading to protective autophagy in HCC cells. This process is crucial as it helps in recycling cellular components under stress conditions, promoting cell survival. However, when ER stress is suppressed, the apoptotic effects of this compound are significantly enhanced, indicating a potential dual role in cancer therapy .

- In Vivo Studies : Animal models have shown that this compound exhibits potent antitumor effects with low toxicity compared to conventional chemotherapy agents. This positions this compound as a promising candidate for further development as an anticancer therapy .

Neuroprotective Effects

Recent studies have highlighted this compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound has demonstrated efficacy in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegeneration.

- Behavioral Studies : In experiments involving scopolamine-induced amnesia in mice, this compound significantly improved cognitive functions as assessed by behavioral tests like the Morris water maze. The compound's ability to modulate the Keap-1/Nrf-2 signaling pathway suggests it enhances antioxidant defenses and reduces neuroinflammation by lowering levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha .

- Histological Analysis : this compound treatment resulted in a marked reduction of amyloid plaques in brain tissues, further supporting its potential role as a neuroprotective agent .

Antimicrobial Activity

This compound has exhibited significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes.

- Antibacterial Studies : Recent findings indicate that this compound-derived compounds possess potent antibacterial activity with minimal hemolytic toxicity. For instance, certain derivatives have demonstrated effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus, making them suitable candidates for further antimicrobial development .

Metabolic Disorders

This compound also shows promise in managing metabolic disorders such as diabetes. Its inhibitory effects on enzymes involved in carbohydrate metabolism suggest potential therapeutic applications.

- Enzyme Inhibition : this compound has been identified as an inhibitor of α-glucosidase and DPP-IV, both crucial targets for managing blood glucose levels. Its binding affinity to these enzymes is comparable to established drugs like acarbose and sitagliptin, indicating its potential utility in diabetes management .

Mécanisme D'action

Xanthoangelol exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: This compound induces apoptosis in cancer cells by generating reactive oxygen species and downregulating antioxidant proteins.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antibacterial Activity: This compound targets bacterial histidine kinases, inhibiting their activity and preventing bacterial virulence.

Comparaison Avec Des Composés Similaires

La xanthoangelol est unique parmi les chalcones prénylées en raison de ses puissantes bioactivités. Parmi les composés similaires, on peut citer :

This compound B : Une autre chalcone prénylée de l'Angelica keiskei, connue pour ses effets inhibiteurs sur la virulence bactérienne.

4-Hydroxyderricine : Un composé apparenté présentant des propriétés anti-inflammatoires et anticancéreuses similaires.

Homoflémingine : Une chalcone avec des substituants géranyle et méthoxy, présentant des activités antimicrobiennes.

La this compound se distingue par son large éventail d'activités biologiques et son potentiel d'applications thérapeutiques.

Activité Biologique

Xanthoangelol (XAG), a prenylated chalcone derived from the Japanese herb Angelica keiskei Koidzumi, exhibits a diverse range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chalcone structure, which includes a geranyl chain that contributes to its hydrophobic properties. This structure is essential for its interaction with biological membranes and its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes, similar to the action of antimicrobial peptides (AMPs) .

| Compound | Bacterial Target | Mechanism of Action |

|---|---|---|

| This compound | Staphylococcus aureus | Disruption of cell membrane integrity |

Antitumor Properties

This compound has shown promising results in cancer research, particularly in hepatocellular carcinoma (HCC). It induces protective autophagy through the JNK/c-Jun signaling pathway, promoting apoptosis in cancer cells while exhibiting lower toxicity compared to conventional chemotherapy agents .

Case Study: Hepatocellular Carcinoma

- Methodology : In vitro assays were conducted using CCK-8 and Annexin V-FITC/PI apoptosis kits to assess cell proliferation and apoptosis.

- Findings : this compound significantly inhibited HCC cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for liver cancer.

Cardiovascular Benefits

Research indicates that this compound may positively influence lipid metabolism. In studies involving stroke-prone spontaneously hypertensive rats, dietary this compound led to a reduction in serum LDL cholesterol levels and total triglyceride content in the liver. This effect is attributed to the upregulation of peroxisome proliferator-activated receptors (PPARs) involved in lipid metabolism .

| Parameter | Control Group | 0.02% this compound | 0.10% this compound |

|---|---|---|---|

| Serum LDL Levels | High | Decreased | Significantly decreased |

| Liver Triglycerides | High | Decreased | Significantly decreased |

| PPARα mRNA Expression | Baseline | Increased | Significantly increased |

Neuroprotective Effects

In models of cerebral ischemia-reperfusion injury, this compound demonstrated neuroprotective effects. It alleviated injury by enhancing autophagy and reducing oxidative stress .

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes through the suppression of nuclear factor-kB (NF-kB) signaling pathways .

- Autophagy Induction : By activating the JNK/c-Jun axis, this compound promotes autophagic processes that protect cells from stress-induced damage .

Propriétés

IUPAC Name |

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSMBOSQWGHYCW-MDGZPELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317693 | |

| Record name | Xanthoangelol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62949-76-2 | |

| Record name | Xanthoangelol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthoangelol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthoangelol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOANGELOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D4GN26Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.